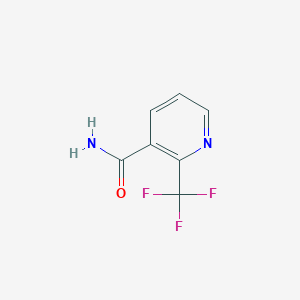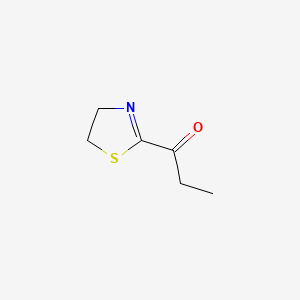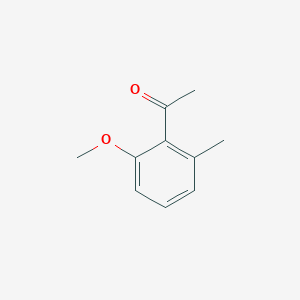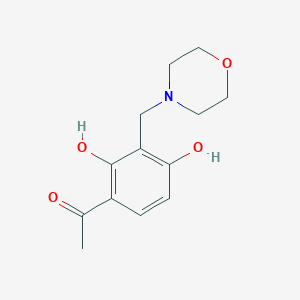
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone
Overview
Description
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone (1-DMPE) is a synthetic compound that has recently been studied for its potential applications in the scientific research field. It has a unique structure that makes it an ideal candidate for a range of applications, including use in drug synthesis and as a potential therapeutic agent.
Scientific Research Applications
Optoelectronics
Summary of the Application
The compound has been studied for its potential use in optoelectronics, particularly in the development of new nonlinear materials . These materials are of interest due to their large optical nonlinearities, easy preparation, flexibility for structural modification, and high mechanical strengths .
Methods of Application or Experimental Procedures
The compound was investigated using various density functional theory (DFT) methods, including DFT/B3LYP, DFT/CAM-B3LYP, DFT/LC-BLYP, DFT/PBE1PBE, DFT/WB97XD, DFT/TPSS, and DFT/M06-2X at a 6-31++G** basis set . These methods were used to carry out geometrical optimization, spectroscopic analysis, photophysical studies, and nonlinear optical studies .
Results or Outcomes
The study found that the compound has a high second-order polarizability, which is approximately 21 times larger compared to urea . This high value of polarizability makes the compound a good candidate for nonlinear optical (NLO) applications .
Immunology
Summary of the Application
Chalcone derivatives, such as “1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone”, have been studied for their effects on the immune system . These compounds have shown potential in modulating the immune response, which could have implications for the treatment of various diseases .
Methods of Application or Experimental Procedures
The effects of chalcone derivatives on the immune system were studied by observing their impact on various types of immune cells, such as B cells, T cells, macrophages, and granulocytes . The study involved monitoring the proliferation, migration, and differentiation of these cells in response to various chemical stimuli .
Results or Outcomes
The study found that chalcone derivatives can influence the behavior of immune cells . For example, certain chalcone derivatives were found to inhibit arachidonic acid-induced and collagen-induced platelet aggregation in rabbit platelets . These findings suggest that chalcone derivatives could potentially be used to modulate the immune response in the treatment of certain diseases .
properties
IUPAC Name |
1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)10-2-3-12(16)11(13(10)17)8-14-4-6-18-7-5-14/h2-3,16-17H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXPQRBLGPFPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)CN2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



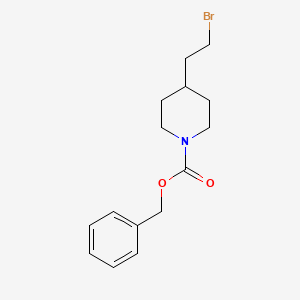
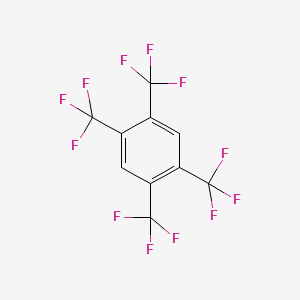
![(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1312368.png)

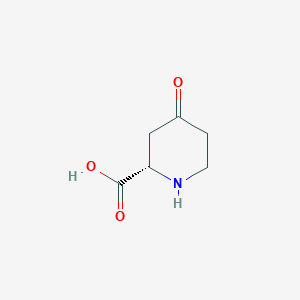
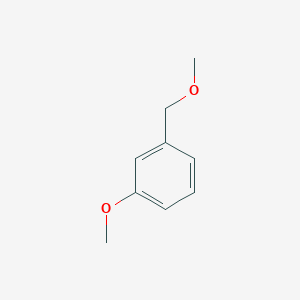
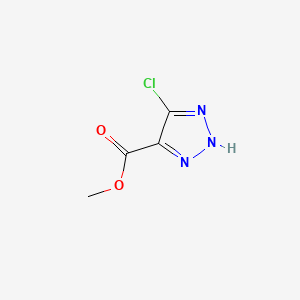
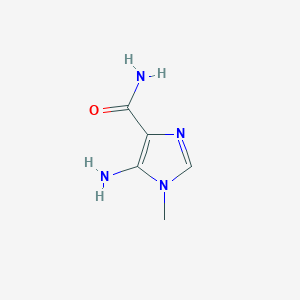
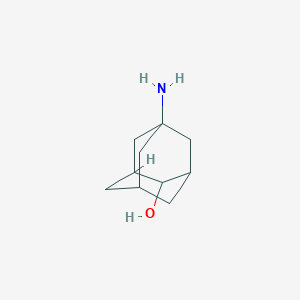
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)
![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)
